molecular formula C16H8ClN3O4S B2790990 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide CAS No. 865543-57-3

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide

Cat. No. B2790990
CAS RN: 865543-57-3
M. Wt: 373.77
InChI Key: OWPSHHSRHUWNSV-UHFFFAOYSA-N
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Description

“N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide” is a complex organic compound. It contains several functional groups including a chlorothiophene, an oxadiazole, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chlorothiophene and oxadiazole rings would likely contribute to the compound’s aromaticity, while the carboxamide group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the chlorothiophene and carboxamide groups in this compound might make it relatively polar, affecting its solubility in different solvents .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives like SR-01000012271 have a significant role in the development of organic semiconductors . These compounds can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Their unique electronic properties make them suitable for use in flexible electronics and advanced display technologies.

Anticancer Agents

The thiophene moiety present in SR-01000012271 is known to exhibit anticancer properties . This compound could be investigated for its efficacy in inhibiting the growth of cancer cells, potentially leading to the development of new chemotherapeutic agents.

Anti-inflammatory Drugs

Compounds with a thiophene ring, such as SR-01000012271, are often explored for their anti-inflammatory effects . Research into this application could lead to the creation of new nonsteroidal anti-inflammatory drugs (NSAIDs), providing more options for treating conditions like arthritis.

Antimicrobial Activity

The structural complexity of SR-01000012271 suggests potential for antimicrobial activity . It could be studied as a candidate for new antibiotics or antifungal agents, especially in a time when antibiotic resistance is a growing concern .

Photocatalytic Applications

Thiophene derivatives are being investigated for their use in photocatalysis . SR-01000012271 could be part of studies aimed at improving the efficiency of photocatalytic processes, which are crucial for environmental remediation and clean energy generation.

Corrosion Inhibitors

In industrial chemistry, thiophene-based molecules serve as corrosion inhibitors . SR-01000012271 could be applied to protect metals and alloys from corrosion, extending their lifespan and reliability in various industrial applications.

Organic Electronics

The compound’s potential in organic electronics is linked to its thiophene content. It could be utilized in the advancement of electronic devices that require materials with high conductivity and stability under various conditions .

Enzyme Inhibition

Research has shown that certain thiophene derivatives can act as enzyme inhibitors . SR-01000012271 might be studied for its ability to inhibit specific enzymes, which could have implications in the treatment of diseases where enzyme regulation is necessary.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific data, it’s hard to provide detailed safety and hazard information .

properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClN3O4S/c17-13-6-5-12(25-13)15-19-20-16(24-15)18-14(22)11-7-9(21)8-3-1-2-4-10(8)23-11/h1-7H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPSHHSRHUWNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide

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